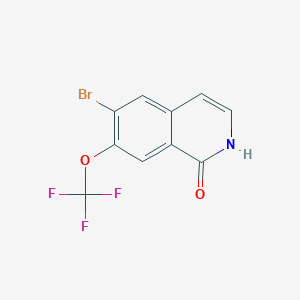
1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethoxy group at the 7th position on the isoquinolinone ring. Isoquinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- can be achieved through various synthetic routes. One common method involves the bromination of 1(2H)-isoquinolinone followed by the introduction of the trifluoromethoxy group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent. The trifluoromethoxy group can be introduced using trifluoromethoxy reagents under specific conditions to ensure selective substitution at the desired position.
Industrial production methods for this compound may involve large-scale bromination and trifluoromethoxylation processes, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to achieve high purity and yield in industrial settings.
Chemical Reactions Analysis
1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced isoquinolinone derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and various nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted isoquinolinones, while oxidation reactions can produce isoquinolinone N-oxides.
Scientific Research Applications
1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel isoquinolinone derivatives with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It is used in assays to investigate its effects on various biological pathways.
Medicine: The compound is explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Researchers are investigating its mechanism of action and efficacy in preclinical models.
Industry: In the pharmaceutical industry, 1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- is used in the development of new drug candidates. It is also utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit kinases or phosphatases involved in cell proliferation, leading to antiproliferative effects in cancer cells. The trifluoromethoxy group enhances the compound’s lipophilicity and binding affinity to its targets, contributing to its biological activity.
Comparison with Similar Compounds
1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- can be compared with other similar compounds such as:
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline: This compound has a methoxy group instead of a trifluoromethoxy group, which may result in different biological activities and properties.
6-Bromo-7-hydroxycoumarin: This compound contains a coumarin ring instead of an isoquinolinone ring, leading to distinct chemical and biological properties.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: This indazole derivative has different structural features and may exhibit unique biological activities compared to isoquinolinone derivatives.
The uniqueness of 1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- lies in its specific substitution pattern and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H5BrF3NO2 |
|---|---|
Molecular Weight |
308.05 g/mol |
IUPAC Name |
6-bromo-7-(trifluoromethoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H5BrF3NO2/c11-7-3-5-1-2-15-9(16)6(5)4-8(7)17-10(12,13)14/h1-4H,(H,15,16) |
InChI Key |
ZIZISTUYLXVKQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=CC(=C(C=C21)Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















